molecular formula C18H22N6O3S B2734469 Tert-butyl (1-oxo-1-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate CAS No. 1902950-58-6

Tert-butyl (1-oxo-1-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate

Cat. No.: B2734469
CAS No.: 1902950-58-6
M. Wt: 402.47
InChI Key: WHNWBNHQOVIBFA-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 6-position with a thiophen-3-yl group. The tert-butyl carbamate moiety is linked via a propan-2-yl spacer, forming a secondary amide bond with the triazolopyridazine methyl group. This structural framework is common in medicinal chemistry due to the triazolopyridazine scaffold’s ability to engage in hydrogen bonding and π-π interactions, which are critical for target binding . The thiophene substituent may enhance lipophilicity and metabolic stability compared to phenyl or pyridyl analogs . While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related analogs show activity in kinase inhibition and protease targeting .

Properties

IUPAC Name

tert-butyl N-[1-oxo-1-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylamino]propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3S/c1-11(20-17(26)27-18(2,3)4)16(25)19-9-15-22-21-14-6-5-13(23-24(14)15)12-7-8-28-10-12/h5-8,10-11H,9H2,1-4H3,(H,19,25)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNWBNHQOVIBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NN=C2N1N=C(C=C2)C3=CSC=C3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (1-oxo-1-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate is a complex organic compound that exhibits potential biological activities due to its unique structural features. This article explores its biological activity, focusing on its interactions with biological targets, mechanisms of action, and relevant research findings.

Structural Overview

The compound contains several notable structural elements:

  • Tert-butyl group : Provides steric hindrance and influences solubility.
  • Carbamate moiety : Known for its ability to interact with various biological systems.
  • Triazolo[4,3-b]pyridazine derivative : This component is associated with numerous pharmacological properties.

Antimicrobial Properties

Compounds containing triazole rings, such as the one , are recognized for their antimicrobial , antifungal , and anticancer properties. The specific biological activity of this compound may stem from its ability to interact with various enzymes and receptors involved in disease processes .

The mechanism of action is hypothesized to involve:

  • Enzyme inhibition : The compound may inhibit key enzymes associated with pathogen survival or proliferation.
  • Receptor modulation : Interaction with specific receptors could alter signaling pathways relevant to disease progression.

In Vitro Studies

Recent studies have demonstrated the compound's effectiveness in vitro. For example:

  • A compound structurally similar to tert-butyl (1-oxo...) exhibited an EC50 of 2.1 μM against Cryptosporidium species, indicating potential efficacy against protozoan infections .

In Vivo Studies

In vivo models have shown promising results as well:

  • Efficacy was noted in multiple animal models for acute and chronic infections caused by C. parvum, suggesting that similar derivatives might offer therapeutic benefits .

Comparative Analysis with Related Compounds

To better understand the unique aspects of tert-butyl (1-oxo...), a comparison with structurally related compounds is beneficial:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl hydrazinecarboxylateHydrazine derivativePotential for different reactivity due to hydrazine moiety
N-tert-butoxycarbonylhydroxylamineHydroxylamine derivativeDifferent functional group leading to distinct reactivity
Di-tert-butyl diazene-1,2-dicarboxylateDiazene structureUnique diazene functionality influencing reactivity
Tert-butyl 2-methylhydrazinecarboxylateMethylhydrazine derivativeVariability in biological activity due to methyl substitution

This table highlights how the specific combination of functional groups in tert-butyl (1-oxo...) contributes to its distinct biological activity profiles compared to other compounds.

Case Studies and Applications

Recent research has identified several applications for compounds similar to tert-butyl (1-oxo...):

  • Anticancer agents : Studies have shown that derivatives can induce cytotoxicity in human cancer cell lines such as MCF-7 .
  • Anti-inflammatory agents : Certain derivatives have demonstrated significant inhibition of COX enzymes, indicating potential use in treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural components suggest potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. Compounds containing triazole rings are well-documented for their interactions with various biological targets, including enzymes and receptors involved in disease processes. The specific mechanisms of action for this compound are under investigation but may involve:

  • Enzyme Inhibition : The compound may interact with enzymes critical to disease pathways.
  • Receptor Modulation : It could potentially modulate receptor activity related to various physiological responses.

Synthesis and Structural Characterization

The synthesis of tert-butyl (1-oxo-1-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate typically involves multiple synthetic steps. For example, the initial steps may include:

  • Formation of the Triazole Ring : Utilizing appropriate precursors to construct the triazole framework.
  • Carbamate Formation : Reacting the intermediate with tert-butyl isocyanate to introduce the carbamate functionality.
  • Purification and Characterization : Employing techniques such as NMR spectroscopy and mass spectrometry to confirm the structure.

Research indicates that compounds similar to this compound exhibit promising biological activities:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl hydrazinecarboxylateHydrazine derivativePotential for different reactivity due to hydrazine moiety
N-tert-butoxycarbonylhydroxylamineHydroxylamine derivativeDifferent functional group leading to distinct reactivity
Di-tert-butyl diazene-1,2-dicarboxylateDiazene structureUnique diazene functionality influencing reactivity
Tert-butyl 2-methylhydrazinecarboxylateMethylhydrazine derivativeVariability in biological activity due to methyl substitution

These compounds underscore the unique properties of tert-butyl (1-oxo...) through its specific combination of functional groups.

Case Studies and Research Findings

Several studies have explored the biological activities associated with similar compounds:

  • Anti-inflammatory Activity : A study on tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives demonstrated significant anti-inflammatory effects in vivo. Inhibition percentages ranged from 39% to 54% compared to standard drugs like indomethacin .
  • Antimicrobial Properties : Compounds featuring triazole rings have shown efficacy against various pathogens, suggesting that tert-butyl (1-oxo...) may also exhibit similar antimicrobial properties .
  • Cytotoxic Effects : Research into related compounds has indicated cytotoxic activity against several human carcinoma cell lines, highlighting potential applications in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Triazolopyridazine Cores

  • Compound 9 (): Tert-butyl (3-methyl-6-(4-methyl-3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) carbamate replaces the thiophene group with a 4-methyl-3-nitrophenyl substituent. Synthesis: Utilizes Suzuki-Miyaura coupling with Pd₂(dba)₃/XPhos, a method applicable to the target compound if halogenated precursors are available .
  • Compound 15a (): A pyrimido[4,5-d][1,3]oxazin analog with a tert-butyl carbamate group.

Carbamate Derivatives with Heterocyclic Substituents

  • Example 75 (): A pyrazolo[3,4-d]pyrimidin-chromenone hybrid with tert-butyl carbamate. The fluorine atoms and chromenone core enhance polarity (MP: 163–166°C) compared to the target compound’s thiophene-triazolopyridazine system. Molecular weight is 615.7 Da, significantly higher due to the chromenone and fluorophenyl groups .
  • Compound 63 ():
    Features a benzo[b]oxazolo[3,4-d][1,4]oxazin core. The cyclopropylcarbamate group and acetamidomethyl substituent contribute to a lower melting point (131–133°C) than the target compound, likely due to reduced crystallinity from the flexible cyclopropane ring .

Physical and Spectroscopic Properties

Compound Core Structure Key Substituents Molecular Weight (Da) Melting Point (°C)
Target Compound Triazolopyridazine Thiophen-3-yl, tert-butyl carbamate ~350–400 (estimated) Not reported
Compound 9 () Triazolopyridazine 4-Methyl-3-nitrophenyl ~400–450 Not reported
Example 75 () Pyrazolo[3,4-d]pyrimidin Fluorophenyl, chromenone 615.7 163–166
Compound 63 () Benzo[b]oxazolo-oxazin Cyclopropane, acetamidomethyl ~450–500 131–133

Bioactivity Considerations

  • Electron-Deficient Groups (e.g., nitro in Compound 9): May improve binding to electron-rich enzyme pockets but reduce metabolic stability .
  • Thiophene vs. Phenyl: Thiophene’s sulfur atom could enhance solubility via weak polar interactions or improve bioavailability compared to purely aromatic systems .
  • Fluorine Substitution (): Fluorine in Example 75 increases electronegativity and resistance to oxidative metabolism, a strategy applicable to the target compound for optimizing pharmacokinetics .

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl carbamate derivatives with triazolo-pyridazine scaffolds?

The synthesis of structurally analogous compounds often involves multi-step reactions, including coupling, protection/deprotection strategies, and catalytic cross-coupling. For example:

  • Amide bond formation : Use of trifluoroacetic anhydride (TFAA) and triethylamine (TEA) in dichloromethane (DCM) to activate intermediates, as seen in the synthesis of tert-butyl (4-cyanothiazol-2-yl)methylcarbamate .
  • Boronic ester coupling : Suzuki-Miyaura cross-coupling reactions with boronic esters under palladium catalysis, as demonstrated in the preparation of tert-butyl carbamates with aryl sulfonyl groups .
  • Chiral center introduction : Asymmetric Mannich reactions using organocatalysts for stereochemical control, as reported for chiral β-amino carbonyl derivatives .

Q. How can NMR and mass spectrometry (MS) validate the structure of this compound?

  • 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for protons, ~28 ppm for carbons) and carbamate carbonyl (δ ~155 ppm). The triazolo-pyridazine core shows aromatic protons (δ 7.5–9.0 ppm) and distinct splitting patterns due to heterocyclic coupling .
  • High-resolution MS (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns to verify the presence of labile groups like the carbamate moiety .

Q. What safety protocols are critical when handling tert-butyl carbamates with reactive functional groups?

  • Engineering controls : Use fume hoods for reactions involving volatile reagents (e.g., TFAA, DCM) to minimize inhalation risks .
  • Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile) and safety goggles compliant with OSHA/EN166 standards .
  • Deactivation : Quench reactive intermediates (e.g., acyl chlorides) with ice-cold aqueous bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

  • Dose-response validation : Replicate assays across multiple cell lines or enzymatic systems to rule out off-target effects. For example, compounds with triazolo-pyridazine cores may exhibit varying IC50 values due to differences in cellular uptake .
  • Metabolic stability testing : Use liver microsomes or hepatocyte models to assess if rapid degradation explains inconsistent in vivo/in vitro results .

Q. What strategies optimize reaction yields for sterically hindered intermediates?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of bulky intermediates .
  • Microwave-assisted synthesis : Accelerate reaction kinetics for slow steps (e.g., cyclization) while minimizing side products .
  • Design of Experiments (DoE) : Apply statistical models to identify optimal temperature, catalyst loading, and stoichiometry .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) by aligning the triazolo-pyridazine core with ATP-binding pockets .
  • MD simulations : Analyze conformational stability of the carbamate group in aqueous environments to refine pharmacophore models .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • pH-dependent degradation : Carbamates hydrolyze under acidic conditions (pH < 3) or basic conditions (pH > 10). Monitor via HPLC at λ = 254 nm to quantify degradation products .
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C, requiring storage at –20°C for long-term stability .

Q. How do structural analogs with modified thiophene or pyridazine groups affect bioactivity?

  • SAR studies : Replace the thiophen-3-yl group with furan or phenyl to evaluate changes in binding affinity. For example, analogs with electron-withdrawing substituents may enhance kinase inhibition .
  • Protease resistance : Compare metabolic half-lives of analogs with tert-butyl vs. methyl carbamates using cytochrome P450 assays .

Q. What purification challenges arise during synthesis, and how are they addressed?

  • Column chromatography : Use gradient elution (hexane/ethyl acetate to DCM/methanol) for polar byproducts. Silica gel functionalized with amines improves separation of basic intermediates .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate crystalline products and remove residual trifluoroacetate salts .

Q. How can researchers design derivatives for structure-activity relationship (SAR) studies?

  • Fragment-based design : Replace the tert-butyl group with isosteres (e.g., cyclopentyl) to modulate lipophilicity (logP) .
  • Click chemistry : Introduce triazole moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance water solubility .

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